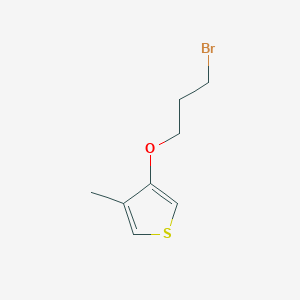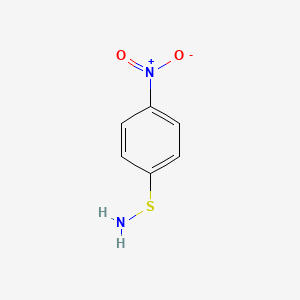![molecular formula C17H16Cl2O4 B3191015 Ethyl 2-[4-(2,4-dichlorophenoxy)phenoxy]propanoate CAS No. 51338-06-8](/img/structure/B3191015.png)
Ethyl 2-[4-(2,4-dichlorophenoxy)phenoxy]propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-[4-(2,4-dichlorophenoxy)phenoxy]propanoate is a chemical compound with the molecular formula C11H12Cl2O3 . It has an average mass of 263.117 Da and a monoisotopic mass of 262.016357 Da .
Physical and Chemical Properties Analysis
This compound has a very poor solubility in water (0.06 g/100ml at 20°C), a negligible vapor pressure at 20°C, and an octanol/water partition coefficient (log Pow) of 4.6 . It has a relative density of 1.3 .Properties
CAS No. |
51338-06-8 |
|---|---|
Molecular Formula |
C17H16Cl2O4 |
Molecular Weight |
355.2 g/mol |
IUPAC Name |
ethyl 2-[4-(2,4-dichlorophenoxy)phenoxy]propanoate |
InChI |
InChI=1S/C17H16Cl2O4/c1-3-21-17(20)11(2)22-13-5-7-14(8-6-13)23-16-9-4-12(18)10-15(16)19/h4-11H,3H2,1-2H3 |
InChI Key |
DHEPLMUINOAZLH-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C(C)OC1=CC=C(C=C1)OC2=C(C=C(C=C2)Cl)Cl |
Canonical SMILES |
CCOC(=O)C(C)OC1=CC=C(C=C1)OC2=C(C=C(C=C2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


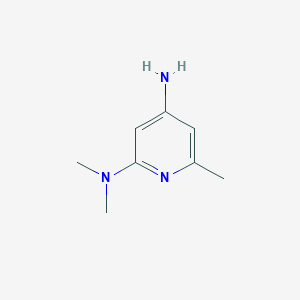

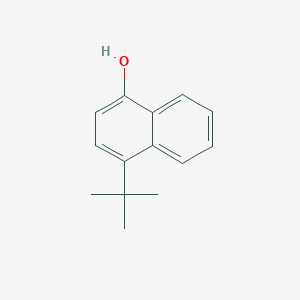
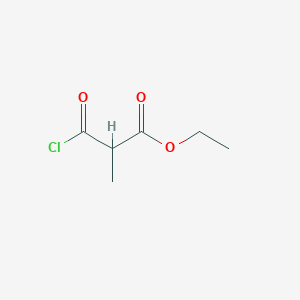
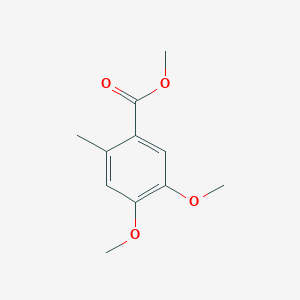
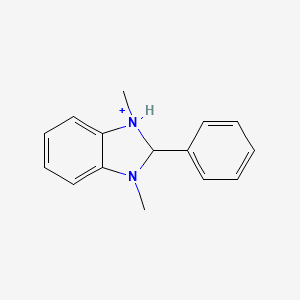
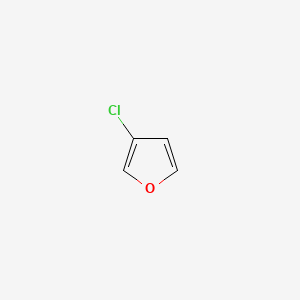
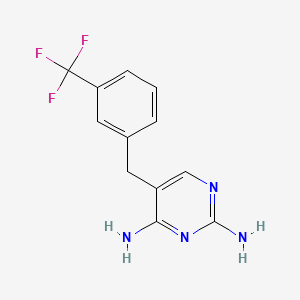

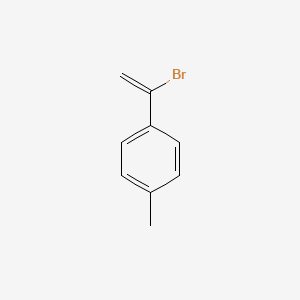
![3-[(Dimethylamino)(2-hydroxycyclohexyl)methyl]phenol](/img/structure/B3191023.png)
